5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
5,7-dichlorotriazolo[1,5-a]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N4/c10-5-1-2-7-6(3-5)9(11)13-8-4-12-14-15(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTKDJDYMFTCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC3=CN=NN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically starts from 2,4-dichloroanthranilic acid or 2,4-dichlorobenzylamine derivatives, which provide the dichloro substitution pattern at positions 5 and 7 of the quinazoline ring after cyclization. The triazole ring is introduced via reactions with hydrazine derivatives or azides.
Cyclization via Nitro Group Reduction and Spontaneous Cyclization
A recent eco-friendly method involves the synthesis of 1,2,3-triazole intermediates substituted with chloro groups, followed by catalytic hydrogenation to reduce nitro groups and induce spontaneous cyclization to form the fused triazoloquinazoline core.
- Catalyst : Palladium on alumina (5% wt) is used as a sustainable catalyst.
- Hydrogen source : Hydrogen gas generated safely via electrolysis of water.
- Solvent and conditions : Typically performed under mild conditions to preserve functional groups.
- Yields : Reported yields for related triazoloquinazoline compounds range from 50% to 98%, depending on substituents.
This method avoids toxic reagents and harsh conditions commonly used in older protocols, aligning with green chemistry principles.
One-Pot Multi-Component Condensation Reactions
Another efficient approach involves one-pot condensation of amine sources, aldehydes, and triazole precursors in solvents such as dimethylformamide (DMF) or under solvent-free conditions.
- Reagents : Aromatic aldehydes, 5-amino-1H-1,2,4-triazole, and substituted amines.
- Catalysts : Copper(I) iodide (CuI) has been used effectively as a catalyst.
- Conditions : Reflux or microwave irradiation to accelerate reaction times.
- Advantages : High atom economy, reduced reaction times, and simplified purification.
- Yields : Typically moderate to high yields (60–90%) depending on substrates.
This method is adaptable to various substitutions, including dichloro groups, by selecting appropriate starting materials.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance the synthesis of triazoloquinazoline derivatives by reducing reaction times and improving yields.
- Method : Reaction of aromatic aldehydes with 5-amino-1H-1,2,4-triazole and dimedone in DMF under microwave irradiation.
- Benefits : Environmentally friendly, solvent reduction, and energy efficiency.
- Yields : High yields reported with shorter reaction times (minutes instead of hours).
This approach can be tailored to prepare 5,7-dichloro-substituted analogues by using appropriately substituted aldehydes.
Comparative Data on Yields and Reaction Conditions
| Method | Key Reagents/Conditions | Catalyst/Technique | Yield Range (%) | Notes |
|---|---|---|---|---|
| Nitro group reduction & cyclization | Nitro-substituted triazoles, Pd/Al2O3, H2 from electrolysis | Pd on alumina (5% wt) | 50–98 | Green, mild conditions, avoids toxic reagents |
| One-pot multi-component condensation | Amines, aldehydes, 5-amino-1H-1,2,4-triazole, CuI catalyst | CuI catalyst, reflux or RT | 60–90 | Solvent or solvent-free, adaptable |
| Microwave-assisted synthesis | Aldehydes, 5-amino-1H-1,2,4-triazole, dimedone, DMF | Microwave irradiation | 70–95 | Fast, energy-efficient |
Research Findings and Notes on Optimization
- The use of palladium on alumina catalyst combined with hydrogen generated via water electrolysis provides a sustainable and safe method for the cyclization step, improving yields and reducing environmental impact.
- Dimethyl carbonate has been successfully used as a green methylating agent in related triazoloquinazoline derivatives, replacing toxic methylating reagents and achieving yields of approximately 78%.
- Microwave-assisted methods significantly reduce reaction times and improve yields compared to conventional heating, making them attractive for industrial applications.
- Solvent-free conditions and grinding methods have been explored to minimize solvent use, though these methods may require longer reaction times or higher temperatures.
- Chlorine substituents at positions 5 and 7 are generally introduced via starting materials bearing chloro groups, which remain intact through the synthetic sequence due to mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different analogs.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro positions, resulting in diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is its potential as an anticancer agent. Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, in studies involving A549 lung cancer cells, it demonstrated a high potency with an IC50 value indicating its effectiveness in inhibiting cell growth and inducing apoptosis through the inhibition of cyclin-dependent kinases (CDKs) .
Antimicrobial Properties
The compound also possesses notable antimicrobial properties. Studies have indicated that it can inhibit the growth of several bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant pathogens .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It modulates various biochemical pathways that are crucial in inflammatory responses, making it a potential therapeutic agent for inflammatory diseases .
Industrial Applications
In industry, this compound is being utilized in the development of novel pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a valuable candidate for drug discovery and formulation . The ongoing research into its synthesis methods aims to enhance efficiency and reduce costs associated with large-scale production.
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound demonstrated that it significantly inhibited the proliferation of A549 lung cancer cells. The research highlighted its mechanism of action through CDK inhibition leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial effects of this compound against various strains of bacteria and fungi. The results indicated effective inhibition against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes and receptors involved in cancer cell proliferation, microbial growth, and inflammatory responses. The triazole and quinazoline moieties contribute to its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The triazoloquinazoline family includes isomers such as [1,2,4]triazolo[1,5-a]quinazoline and [1,2,3]triazolo[1,5-a]quinazoline, differing in the position of nitrogen atoms in the triazole ring. These variations significantly impact biological activity:
- [1,2,4]Triazolo[1,5-a]quinazolines: Derivatives like 5-Chloro-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazoline (melting point 196–198°C, molecular weight 282) exhibit cardiovascular effects, acting as adrenoblockers or cardiac stimulants depending on substituents .
- [1,2,3]Triazolo[1,5-a]quinazolines: The 5,7-dichloro derivative is hypothesized to mimic adenine due to its planar structure, enabling interactions with adenosine receptors .
Cardiovascular Effects
- 1,2,4-Triazolo[1,5-a]quinazolines : Compounds like 4-Allyl-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one (melting point 152–154°C) abolish tachycardia, while others act as stimulants . The dichloro derivative’s lack of methylsulfonyl or allyl groups may reduce cardiovascular activity.
Receptor Interactions
- [1,2,3]Triazolo[1,5-a]quinazolines: Exhibit affinity for benzodiazepine receptors (e.g., 3-substituted derivatives with IC₅₀ values <10 µM) . The dichloro variant’s electron-withdrawing Cl substituents may enhance binding to adenosine receptors, similar to triazoloquinazoline antagonists .
Antimicrobial Activity
- 2-Phenoxy-benzo[g][1,2,4]triazolo[1,5-a]quinazolines: Show broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (MIC 50–100 µg/mL) . The dichloro derivative’s activity remains unexplored but could be optimized via analogous substitutions.
Biological Activity
Overview
5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of triazole and quinazoline, which are known for their therapeutic potential. Research indicates that it exhibits various biological activities including anticancer , antimicrobial , and anti-inflammatory properties.
Target Interactions
The compound interacts with several enzymes and receptors within biological systems. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation. By inhibiting CDKs, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical Pathways
The compound influences multiple biochemical pathways. It modulates cell signaling pathways and gene expression, which are crucial for cellular metabolism and function. Its ability to induce apoptosis makes it a potential candidate for anticancer therapies.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- A549 Cell Line : The compound showed potent activity against lung cancer cells.
- U937 Cell Line : It also demonstrated cytotoxicity against leukemia cells.
These findings suggest its potential as an effective anticancer agent .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy. Studies indicate that it possesses activity against a range of pathogens, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as TNF-α in vitro .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, the following table summarizes the biological activities of selected related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 1,2,4-Triazolo[1,5-a]quinazoline | Moderate | High | Low |
| 7-Chloro-[1,2,3]triazolo[1,5-A]quinazolin-5-yl | Low | Moderate | Moderate |
Study on Anticancer Efficacy
In a study focused on the anticancer activity of triazoloquinazolines, this compound was found to significantly inhibit the growth of A549 lung cancer cells with an IC50 value indicating high potency. The study concluded that this compound could be developed further as a targeted therapy for lung cancer .
Study on Anti-inflammatory Properties
Another study evaluated the anti-inflammatory effects of this compound by measuring its ability to inhibit TNF-α production in human promyelocytic HL-60 cells. Results indicated that the compound effectively reduced TNF-α levels without significant cytotoxicity to the cells. This positions it as a potential therapeutic agent for inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline, and how can reaction conditions be adjusted to improve yield?
The synthesis typically involves cyclocondensation of hydrazine derivatives with halogenated quinazoline precursors. Key parameters include solvent choice (e.g., glacial acetic acid or propanol-2 with acidic catalysts like HCl), reflux duration (2–5 hours), and nitrogen atmosphere to prevent oxidation. Post-synthesis purification via recrystallization (e.g., methanol) enhances purity. Yields can be improved by optimizing stoichiometry and using dropwise addition of reagents .
Q. What analytical techniques are essential for characterizing 5,7-Dichloro-triazoloquinazoline?
Characterization requires:
- 1H NMR to confirm substituent positions (e.g., δ 7.29–7.42 ppm for aromatic protons) .
- LC-MS for molecular ion detection (e.g., [M+1] peaks) and purity assessment .
- Elemental analysis to validate calculated vs. observed C/H/N ratios (e.g., ±0.03% deviation) .
- Melting point determination (e.g., 184–186°C) for consistency checks .
Q. What in vitro models are suitable for initial antimicrobial screening of this compound?
Standardized protocols involve:
- Mueller–Hinton agar for bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) .
- Antifungal assays against Candida albicans using ketoconazole as a reference .
- Minimum inhibitory concentration (MIC) determination via broth microdilution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for triazoloquinazoline derivatives?
Q. What strategies are employed to elucidate the structure-activity relationship (SAR) of chloro-substituted triazoloquinazolines?
SAR studies focus on:
- Substituent effects : 5,7-dichloro derivatives exhibit enhanced lipophilicity and microbial target affinity vs. mono-substituted analogs .
- Heterocyclic core modifications : Triazolo vs. triazine cores alter π-π stacking with bacterial DNA gyrase .
- Docking studies : Computational models (e.g., AutoDock Vina) predict binding modes to enzymes like CYP450 .
Q. How can regioselectivity challenges in triazoloquinazoline synthesis be addressed?
Regioselective synthesis methods include:
Q. What mechanistic hypotheses explain the bioactivity of 5,7-Dichloro-triazoloquinazoline?
Proposed mechanisms:
- Enzyme inhibition : Competitive binding to dihydrofolate reductase (DHFR) via halogen interactions with active-site residues .
- Reactive oxygen species (ROS) induction : Chloro-substituents may disrupt microbial redox balance .
- Membrane disruption : Enhanced lipophilicity from dichloro groups damages fungal ergosterol layers .
Methodological Considerations
Q. How should researchers design experiments to assess metabolic stability in pharmacokinetic studies?
Key steps include:
- Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactors to monitor CYP450-mediated degradation .
- LC-MS/MS quantification : Track parent compound depletion and metabolite formation (e.g., hydroxylation at position 5) .
- Half-life (t½) calculation : Apply first-order kinetics to degradation curves .
Q. What computational tools are recommended for predicting physicochemical properties of triazoloquinazolines?
- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients .
- ADMET prediction : SwissADME or pkCSM models assess absorption, toxicity, and solubility .
- DFT calculations : Gaussian09 optimizes geometry and electronic properties (e.g., HOMO-LUMO gaps) .
Data Analysis and Reporting
Q. How should conflicting NMR data from diastereomeric mixtures be interpreted?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
